5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid
Description
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-1-4(7(12)13)6-9-3-10-11(5)6/h1-3H,(H,12,13) |
InChI Key |
QSFUFIHHNSPMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-(Pyridin-2-yl)benzimidamides via PIFA-Mediated Intramolecular Annulation
One of the most prevalent methods involves the cyclization of N-(pyridin-2-yl)benzimidamides using Phenyliodine(III) diacetate (PIFA). This approach facilitates the formation of the fused heterocyclic system through oxidative cyclization, effectively constructing the triazole ring fused to the pyridine core.
- Starting Material: N-(pyridin-2-yl)benzimidamides
- Reagent: PIFA (Phenyliodine(III) diacetate)
- Conditions: Typically carried out under mild to moderate temperatures with controlled addition of PIFA to promote intramolecular cyclization
- Outcome: Formation of the 5-chloro-triazolo[1,5-a]pyridine-8-carboxylic acid after subsequent oxidation and functional group modifications
- High regioselectivity
- Good yields
- Compatibility with various functional groups
- Use of hypervalent iodine reagents, which require careful handling
Construction via Cyclocondensation of Hydrazides and Cyano Compounds
Another prominent pathway involves the cyclocondensation of hydrazides with cyano-containing compounds, such as arylidenemalononitriles or cyanoaceto-hydrazides, to afford the heterocyclic core.
- Starting Materials: Hydrazides derived from aromatic acids and cyano compounds
- Reagents: Acidic or basic catalysts, sometimes in the presence of oxidants
- Conditions: Refluxing in ethanol or other suitable solvents, often under microwave irradiation to accelerate the process
- Outcome: Formation of the fused heterocycle with the carboxylic acid functionality introduced through subsequent oxidation or hydrolysis
- Khomenko et al. (2023) demonstrated synthesis of related heterocycles via cyclocondensation, emphasizing the versatility of this approach for functionalized derivatives.
Oxidative Cyclization of N-(2-Pyridyl)-Amidines
This method involves oxidative cyclization of N-(2-pyridyl)-amidines, often using oxidants like iodine or hypervalent iodine reagents, to generate the fused heterocycle directly.
- Starting Material: N-(2-pyridyl)-amidine derivatives
- Reagent: Oxidants such as iodine or PIFA
- Conditions: Heating under reflux, with parameters optimized for maximum yield
- Outcome: Formation of the heterocyclic core with the desired carboxylic acid group introduced via subsequent oxidation steps
- The oxidative cyclization approach has been successfully applied to synthesize various heterocyclic systems, including derivatives with biological activity.
Sequential Multi-Step Synthesis from Aromatic Precursors
A more complex but versatile approach involves multi-step synthesis starting from simpler aromatic compounds, such as arylidenemalononitriles, followed by functional group transformations, cyclizations, and oxidations.
- Initial formation of substituted heterocycles
- Cyclization to form the fused ring system
- Functionalization at the 8-position to introduce the carboxylic acid group, often via oxidation with reagents like potassium permanganate or chromic acid
- Khomenko et al. (2023) reviewed such strategies, highlighting their applicability in synthesizing analogs with diverse substitution patterns.
Data Table: Comparative Overview of Synthesis Strategies
| Method | Starting Materials | Key Reagents | Reaction Type | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| PIFA-mediated cyclization | N-(pyridin-2-yl)benzimidamides | PIFA | Oxidative cyclization | 60-85% | High regioselectivity, mild conditions | Use of hypervalent iodine reagents |
| Cyclocondensation | Hydrazides + Cyano compounds | Acidic/basic catalysts | Condensation + Cyclization | 50-75% | Versatile, functional group tolerance | Multi-step process |
| Oxidative cyclization | N-(2-pyridyl)-amidines | Iodine or PIFA | Oxidative cyclization | 55-80% | Direct synthesis, high efficiency | Reagent handling |
| Multi-step aromatic precursors | Aromatic nitriles and derivatives | Oxidants (KMnO4, CrO3) | Oxidation + Cyclization | Variable | Structural diversity | Longer synthesis route |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in the presence of suitable nucleophiles.
Condensation Reactions: Reagents like thionyl chloride or carbodiimides for esterification or amidation.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, esters, amides, and reduced or oxidized forms of the original compound.
Scientific Research Applications
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The placement of the carboxylic acid group (position 7 vs. 8) significantly alters molecular polarity and hydrogen-bonding capacity, impacting solubility and receptor binding .
- Core Heterocycle : Pyrimidine-based derivatives (e.g., triazolopyrimidines) exhibit distinct electronic properties compared to pyridine cores, influencing their reactivity in substitution reactions .
Spectral and Physicochemical Properties
Notable Differences:
Biological Activity
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClN3O2 |
| Molecular Weight | 211.60 g/mol |
| IUPAC Name | 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
| SMILES | COC(=O)C1=CC=C(N2C1=NC=N2)Cl |
| InChI Key | PIFKZLFRHPKZEX-UHFFFAOYSA-N |
The biological activity of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The triazole ring system allows for the formation of hydrogen bonds and π-π interactions with receptors and enzymes involved in disease processes. Notably, it has been shown to inhibit specific enzymes related to cancer progression and microbial infections.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : It has demonstrated efficacy against various bacterial and fungal strains.
- Anticancer Properties : Studies have reported that derivatives of this compound can inhibit the proliferation of cancer cell lines such as leukemia and solid tumors.
- Antiviral Effects : There is emerging evidence suggesting potential antiviral properties against certain viral pathogens.
Structure-Activity Relationships (SAR)
Understanding the SAR of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is crucial for optimizing its biological activity. Research has focused on modifying the triazole and pyridine rings to enhance potency and selectivity. For instance, various substitutions at the 8-position have been explored to improve activity against specific targets while minimizing off-target effects.
Case Study: Anticancer Activity
A notable study investigated the anticancer properties of this compound in vitro against leukemia cell lines CCRF-CEM and HL-60. The results indicated significant cytotoxicity with IC50 values in the low micromolar range. Further modifications led to derivatives that exhibited enhanced selectivity towards cancer cells compared to normal cells.
Comparative Biological Activity Table
| Compound | Activity | IC50/EC50 (µM) |
|---|---|---|
| 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | Anticancer (CCRF-CEM) | 2.1 |
| Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | Antiviral (against specific viruses) | 0.17 |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed substitution of bromine or chlorine groups in precursor molecules. For example, 8-bromo-[1,2,4]triazolo[1,5-a]pyridines undergo cyano substitution using zinc cyanide under Pd catalysis . Alternatively, nucleophilic displacement of chloro groups with carboxylate nucleophiles in polar aprotic solvents (e.g., DMF) is effective. Reaction optimization should focus on catalyst loading (e.g., 10 mol% Pd(OAc)₂), temperature (80–120°C), and stoichiometric control of reagents .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–9.0 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm). Chlorine substituents induce deshielding in adjacent carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., m/z 255.23 for C₁₃H₉N₃O₃) and fragmentation patterns .
- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) are diagnostic .
Q. What functional groups dominate the compound’s reactivity?
- Methodological Answer : The chloro group at position 5 participates in nucleophilic substitution (e.g., Suzuki couplings), while the carboxylic acid at position 8 enables esterification or amide bond formation. Computational studies (e.g., DFT) predict electrophilic reactivity at the triazole ring due to electron-withdrawing substituents .
Advanced Research Questions
Q. How can contradictory data on biological activity among triazolopyridine derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, pH). To address this:
- Standardized Assays : Use recombinant enzymes (e.g., mGlu₅ or PDE10) under controlled conditions .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl esters, bromo derivatives) to isolate substituent effects. For example, replacing chlorine with fluorine alters binding affinity by 2–3 kcal/mol in docking studies .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends .
Q. What computational approaches predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., PDE10). The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., His514 in PDE10), while the triazole ring engages in π-π stacking .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories) to assess binding free energy (MM-PBSA/GBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Discovery Studio .
Q. How can synthetic yields be optimized for large-scale research applications?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Pd(PPh₃)₄, or Ni catalysts for cross-coupling steps. Pd(OAc)₂ with Xantphos ligand improves yields to >80% in some cases .
- Solvent Optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) while maintaining polarity.
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1–2h at 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
